Iodoazidophenpyramine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

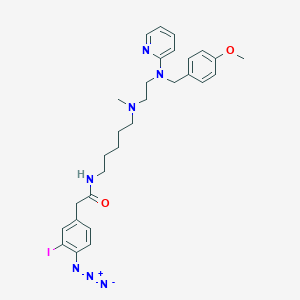

Iodoazidophenpyramine, also known as this compound, is a useful research compound. Its molecular formula is C29H36IN7O2 and its molecular weight is 641.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

2.1. Histamine Receptor Studies

Iodoazidophenpyramine has been extensively utilized in research related to histamine receptors, particularly the H1 receptor. It serves as a radioligand in binding studies to investigate the pharmacological properties of histamine receptors:

- Receptor Localization : The compound has been employed for autoradiographic localization of H1 receptors in various animal models, such as guinea pigs. It allows researchers to visualize receptor distribution in brain tissues .

- Binding Affinity Studies : this compound exhibits a high binding affinity (Kd = 0.01 nM) for H1 receptors, making it an effective tool for studying receptor interactions and pharmacodynamics .

2.2. Pharmacological Research

The compound's ability to bind selectively to histamine receptors has made it valuable in pharmacological research:

- Antihistaminic Activity : Studies have demonstrated that this compound can be used to assess the efficacy of new antihistamines by comparing their binding profiles to those of known compounds .

- Mechanistic Insights : Research utilizing this compound has provided insights into the signaling pathways activated by histamine receptor stimulation, including intracellular calcium transients and cyclic AMP accumulation .

2.3. Potential Therapeutic Applications

While primarily used for research purposes, there are implications for potential therapeutic applications:

- Targeting Allergic Responses : Given its role in modulating histaminergic activity, this compound may contribute to developing new treatments for allergic conditions through targeted receptor modulation.

- Neuropharmacology : The compound's ability to interact with central nervous system receptors suggests potential applications in treating neurological disorders where histamine plays a role .

3.1. Autoradiographic Studies

A significant study involved using this compound for autoradiography to map H1 receptor distribution in guinea pig brains. The findings highlighted distinct regional expressions of these receptors, contributing to understanding their roles in various physiological processes.

3.2. Comparative Binding Studies

In comparative studies with other radioligands, this compound demonstrated superior binding characteristics, reinforcing its status as a preferred choice for investigating histaminergic systems .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Histamine Receptor Localization | Autoradiographic studies using this compound | High specificity for H1 receptors; regional mapping |

| Pharmacological Research | Binding affinity and activity assessments | Kd = 0.01 nM; effective in comparing antihistamines |

| Potential Therapeutics | Investigating roles in allergic responses and neuropharmacology | Insights into receptor modulation for therapeutic use |

Propriétés

Formule moléculaire |

C29H36IN7O2 |

|---|---|

Poids moléculaire |

641.5 g/mol |

Nom IUPAC |

2-(4-azido-3-iodophenyl)-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]acetamide |

InChI |

InChI=1S/C29H36IN7O2/c1-36(17-7-3-5-16-33-29(38)21-24-11-14-27(34-35-31)26(30)20-24)18-19-37(28-8-4-6-15-32-28)22-23-9-12-25(39-2)13-10-23/h4,6,8-15,20H,3,5,7,16-19,21-22H2,1-2H3,(H,33,38) |

Clé InChI |

JSMKAVMWCXDBNB-UHFFFAOYSA-N |

SMILES canonique |

CN(CCCCCNC(=O)CC1=CC(=C(C=C1)N=[N+]=[N-])I)CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |

Synonymes |

3-iodo-4-azidophenpyramine iodoazidophenpyramine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.